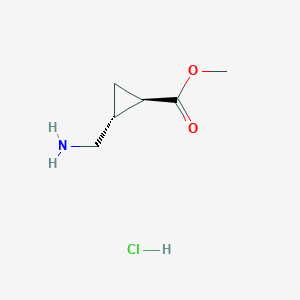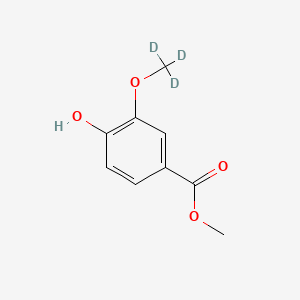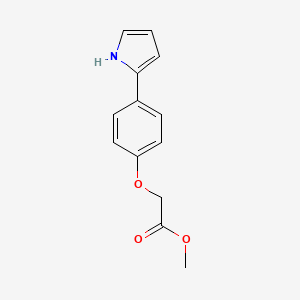
PyBlue ethylenediamine, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PyBlue ethylenediamine, trisodium salt, is a fluorescent probe used for labeling carbonyl compounds such as aldehyde/ketone . It falls under the category of Fluorescent Probes . The molecular formula of this compound is C20H15N2Na3O11S3 and it has a molecular weight of 624.5 .
Physical And Chemical Properties Analysis
PyBlue ethylenediamine, trisodium salt is a water-soluble solid . It has a molecular weight of 624.5 and a molecular formula of C20H15N2Na3O11S3 . More specific physical and chemical properties like melting point, boiling point, and solubility in various solvents are not provided in the searched resources.Aplicaciones Científicas De Investigación
Chelation and Binding Effects : Ethylenediamine tetraacetate (EDTA), a related compound to PyBlue ethylenediamine, trisodium salt, has been studied for its effects on macrophage membranes. It was found that the disodium salt of EDTA inhibits the binding of vasoactive intestinal peptide to macrophage membranes, which could modify VIP-macrophage interaction modulating inflammatory mechanisms involved in periapical lesions (Segura et al., 1996).
Surfactant Stability Improvement : Trisodium N-hexadecyl ethylenediamine triacetate, synthesized from ethylenediamine, has been used to improve the stability of anionic surfactants in hard water. It exhibited good stability in hard water and other properties such as wetting power, dispersing power, and foaming power (Wang Xi-xin, 2004).
Metal Ion Separation and Detection : Ethylenediaminetetraacetic acid, disodium salt (a compound closely related to PyBlue ethylenediamine, trisodium salt), has been used as an eluant for separating and detecting nanogram levels of selected divalent and trivalent metal ions (Lien et al., 1987).
Nanoparticle Synthesis in Liquid Crystal : The synthesis of ethylenediaminetetraacetic acid disodium salt nanoparticles in the lamellar liquid crystal demonstrated that the presence of these nanoparticles could improve the lubrication properties of the lamellar liquid crystal system (Ding et al., 2006).
Antibiotic Synergism : The disodium salt of ethylenediamine-tetra-acetic acid has been shown to enhance the effect of various antibiotics on resistant strains of Pseudomonas aeruginosa, indicating a synergistic effect (Weiser et al., 1969).
Metal Ion Adsorption : The use of N-(trimethoxysilylpropyl) ethylenediamine triacetic acid, trisodium salt (EDTA-silane) for the enhanced removal of lead from aqueous solutions has been explored. SiO2-EDTA composites effectively adsorbed lead, demonstrating potential for wastewater treatment applications (Liu et al., 2017).
Soil and Plant Nutrition : The use of granulated ethylenediamine tetraacetic acid disodium salt coated with polyolefin resin showed significant enhancement in plant growth due to increased uptake of phosphorus and potassium (Phimsirikul et al., 2004).
Propiedades
Número CAS |
138039-52-8 |
|---|---|
Nombre del producto |
PyBlue ethylenediamine, trisodium salt |
Fórmula molecular |
C20H15N2Na3O11S3 |
Peso molecular |
624.5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





